3,4-Dichloro-6,8-dimethylquinoline

説明

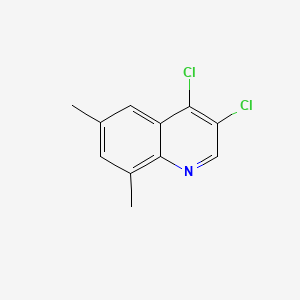

3,4-Dichloro-6,8-dimethylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 3 and 4, and methyl groups at positions 6 and 8 on the quinoline scaffold. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The dichloro and dimethyl substitutions in this compound likely enhance its stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis or medicinal chemistry.

特性

CAS番号 |

1204811-32-4 |

|---|---|

分子式 |

C11H9Cl2N |

分子量 |

226.1 |

IUPAC名 |

3,4-dichloro-6,8-dimethylquinoline |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3 |

InChIキー |

CKPDEJJEMZIOAX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Cl)C |

同義語 |

3,4-Dichloro-6,8-dimethylquinoline |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional nuances of 3,4-Dichloro-6,8-dimethylquinoline can be contextualized by comparing it to analogous quinoline derivatives. Key distinctions arise from halogen types, substituent positions, and functional group variations, which influence physicochemical properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Substituent Position and Reactivity

- Halogen Position: Moving chlorine from positions 3 and 4 (target compound) to 2 and 4 (as in 2,4-Dichloro-7,8-dimethylquinoline) alters electronic effects. Chlorine at C2 in the latter may deactivate the ring toward electrophilic substitution compared to C3/C4 substitution .

- Methyl Group Position: Methyl groups at C6/C8 (target) versus C7/C8 (2,4-Dichloro-7,8-dimethylquinoline) introduce steric hindrance differences, affecting regioselectivity in cross-coupling reactions .

Halogen Type and Physicochemical Properties

- Chlorine vs. Bromine: Bromine in 3,4-Dibromo-5,8-dimethylquinoline increases molecular weight (Br: ~80 vs.

- Methoxy vs. Methyl Groups: 4-Chloro-6,7-dimethoxyquinoline exhibits higher solubility in polar solvents (e.g., methanol) due to the electron-donating methoxy groups, whereas methyl groups in the target compound contribute to lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。